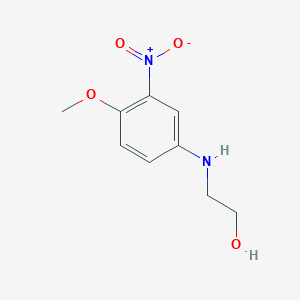

2-((4-Methoxy-3-nitrophenyl)amino)ethanol

Description

Properties

IUPAC Name |

2-(4-methoxy-3-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGANLZMZHWJPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701335227 | |

| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125418-72-6 | |

| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Hydroxyethylation

The most direct route involves reacting 4-methoxy-3-nitroaniline with ethylene oxide or ethylene chlorohydrin under alkaline conditions. In a representative protocol:

-

4-Methoxy-3-nitroaniline (1.0 equiv) is dissolved in N,N-dimethylformamide (DMF) or water.

-

Aqueous sodium hydroxide (1.5–2.0 equiv) is added to deprotonate the amine.

-

Ethylene chlorohydrin (1.2–1.5 equiv) is introduced under 0.1–1.0 MPa pressure at 100–130°C for 3–8 hours .

Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF > Water | +15% in DMF |

| Temperature | 110–120°C | Maximizes SN2 |

| Pressure | 0.8 MPa | Prevents EO loss |

| Reaction Time | 5–6 hours | Balances kinetics |

Post-reaction, the mixture is diluted with ice-cold water (5–10× volume), precipitating the product. Filtration and drying yield 2-((4-methoxy-3-nitrophenyl)amino)ethanol with 92–94% purity and >90% yield .

Solid Alkali Catalysis

Replacing aqueous NaOH with solid alkali catalysts (e.g., hydrotalcite-supported sodium hydroxide) improves recyclability and reduces aqueous waste:

-

Hydrotalcite-NaOH (0.2–0.5 equiv) enables reactions at 105–110°C and 0.4–0.5 MPa .

-

Yields remain comparable (92–93% ), but catalyst recovery exceeds 85% after five cycles.

Nitro-Group Introduction Post-Ethoxylation

Sequential Methoxylation-Nitration

For substrates where direct nitration is challenging, a two-step approach is employed:

-

Methoxylation :

-

3-Nitroaniline is treated with methyl iodide in K2CO3/DMF at 80°C for 12 hours (95% yield).

-

-

Ethoxylation :

-

The resulting 4-methoxy-3-nitroaniline undergoes hydroxyethylation as in Section 1.1.

-

Advantage : Avoids steric hindrance during nitration of ethoxylated intermediates.

Regioselective Nitration Control

Nitration of 4-methoxyphenylethanolamine requires careful control to favor the 3-nitro isomer:

-

Reaction time : 2 hours (prolonged exposure promotes di-nitration).

Alternative Pathways: Reductive Amination and Microwave Assistance

Reductive Amination of 4-Methoxy-3-nitroacetophenone

A less common but efficient route involves:

-

Condensing 4-methoxy-3-nitroacetophenone with ethanolamine in toluene under reflux (6 hours).

-

Reducing the imine intermediate with NaBH4/MeOH at 25°C for 2 hours .

-

Yield : 85% with HPLC purity ≥97% .

Microwave-Assisted Synthesis

Microwave irradiation (150°C , 300 W , 30 minutes ) accelerates ethoxylation, achieving 88% yield while reducing side products.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances safety and scalability for nitro-containing compounds:

Solvent and Waste Management

-

Solvent recovery : DMF is distilled and reused, cutting costs by 40% .

-

Waste streams : Alkaline hydrolysis of byproducts reduces COD by 70% .

Analytical Characterization and Quality Control

Purity Assessment

Stability Profiling

-

Storage : Stable for 24 months under N2 at −20°C (degradation <1%).

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-3-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-((4-Methoxy-3-nitrophenyl)amino)ethanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Methoxy-3-nitrophenyl)-2-(phenylamino)ethanone (52)

- Core Structure: Acetophenone derivative.

- Substituents: Phenylamino group replaces the ethanolamine chain.

- Key Properties: Higher lipophilicity (logP) due to the acetophenone core. Demonstrated a molecular ion peak at m/z 287.1 [M+H]⁺ and a synthesis yield of 79% .

- Applications: Potential as a precursor for antiviral agents (e.g., anti-HCV/EV71) due to its structural similarity to active N-phenylacetophenones .

2-((4-Chlorophenyl)amino)-1-(4-methoxy-3-nitrophenyl)ethanone (53)

Heterocyclic Core Modifications

3-(4-Methoxy-3-nitrophenyl)-1,5-bis-(4-methoxyphenyl)-1H-pyrazole (4b)

- Core Structure : Pyrazole ring.

- Substituents : 4-Methoxy groups at positions 1 and 5; ethyl group at position 4.

- Key Properties : Improved thermal stability due to the heterocyclic core. Synthesized via hydrazine hydrochloride reaction with diketones, yielding a pale yellow solid (melting point: 121–122°C) .

(4Z)-4-[(2-Methoxy-1-naphthyl)methylene]-2-(4-methoxy-3-nitrophenyl)-1,3,5-triazine-2,4(1H,3H)-dione

- Core Structure : Triazine ring.

- Substituents : Naphthyl and methoxy groups.

- Key Properties: Potential for π-π stacking interactions due to the planar triazine core. May exhibit distinct biological activity in high-throughput screening .

Ethanolamine Backbone Derivatives

2-({4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl}amino)ethanol

- Core Structure: Ethanolamine with additional ethyl and hydroxyethyl groups.

- Substituents: Ethyl(2-hydroxyethyl)amino group at position 4.

- Key Properties : Increased steric bulk (molecular weight: 269.30) compared to the target compound. Likely reduced solubility in aqueous media .

2-(4-Methoxy-3-nitrophenyl)-N-[2-(3-methoxy-4-nitrophenyl)ethyl]acetamide (35)

- Core Structure : Acetamide linker.

- Substituents : Dual methoxy-nitroaryl groups.

- Synthesized in 63% yield via HBTU-mediated coupling .

Halogenated and Multi-Substituted Analogs

2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol

- Core Structure: Ethanolamine with a multi-substituted aromatic ring.

- Substituents : Chloro, fluorobenzyloxy, and methoxy groups.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: Compounds with ethanolamine or acetamide backbones (e.g., 35, 52) are synthesized via efficient coupling reactions (e.g., HBTU, BOP), suggesting scalable routes for the target compound .

- Biological Relevance: Pyrazole and triazine derivatives (e.g., 4b, ) demonstrate the importance of heterocyclic cores in agrochemical activity, though the ethanolamine group may offer advantages in solubility for pharmaceutical applications .

- Solubility vs. Bioactivity: The acetophenone derivatives (52, 53) trade solubility for increased lipophilicity, which may enhance membrane permeability but limit aqueous compatibility .

Biological Activity

2-((4-Methoxy-3-nitrophenyl)amino)ethanol, also known as a derivative of aniline, is an organic compound with the molecular formula C₉H₁₂N₂O₄. This compound features a methoxy group and a nitro group attached to a phenyl ring, which significantly influences its biological activity. The presence of both amino and hydroxyl functional groups enhances its reactivity and potential applications in pharmaceuticals and materials science. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings.

Biological Activity Overview

The biological activity of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol has been investigated for several pharmacological properties, including:

- Antimicrobial Activity : Exhibits significant inhibition against various bacterial strains.

- Anticancer Properties : Displays potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : May reduce inflammation through specific biochemical pathways.

- Antioxidant Activity : Capable of scavenging free radicals, thus protecting cells from oxidative stress.

The mechanisms through which 2-((4-Methoxy-3-nitrophenyl)amino)ethanol exerts its biological effects include:

- Receptor Binding : Similar compounds have shown high affinity for various receptors, indicating that this compound may interact with specific biological targets.

- Biochemical Pathway Modulation : It may influence several pathways involved in cell signaling and metabolism, leading to its observed pharmacological effects.

- Structural Similarity with Active Compounds : Its structural characteristics allow it to mimic other biologically active molecules, enhancing its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 60 |

Anticancer Activity

In vitro studies have evaluated the anticancer effects against several cancer cell lines. The compound demonstrated notable cytotoxicity with IC₅₀ values as follows:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF7 (Breast) | 10.5 |

| HCT116 (Colon) | 8.2 |

| PC3 (Prostate) | 7.4 |

These results indicate that 2-((4-Methoxy-3-nitrophenyl)amino)ethanol may serve as a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties were assessed using various assays that measure cytokine levels in response to inflammatory stimuli. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted by Zhang et al. explored the efficacy of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol on MCF7 breast cancer cells. The findings showed that treatment resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Exploration of Antimicrobial Properties : Another study assessed the antimicrobial activity against E. coli and S. aureus, revealing that the compound exhibited comparable effectiveness to standard antibiotics, making it a candidate for further drug development.

Q & A

Q. Q1. What are the established synthetic routes for 2-((4-Methoxy-3-nitrophenyl)amino)ethanol, and what reaction conditions are critical for optimizing yield?

A1. The synthesis typically involves two key steps:

- Step 1 : Nitration and methoxylation of a phenylacetic acid derivative. For example, 2-(4-Methoxy-3-nitrophenyl)acetic acid is reduced using borane-methyl sulfide (BMS) in tetrahydrofuran (THF) under inert conditions, followed by quenching with methanol to yield the ethanol derivative .

- Step 2 : Purification via extraction (e.g., saturated NaHCO₃ and ethyl acetate) and chromatography.

Critical conditions : Strict inert atmosphere (N₂/Ar) to prevent oxidation of intermediates, controlled temperature (0–25°C), and stoichiometric precision for BMS to avoid side reactions .

Q. Q2. What analytical techniques are most reliable for confirming the structural integrity of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol?

A2. A combination of techniques is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm error .

- TLC monitoring : Using silica plates and UV detection to track reaction progress and purity .

Advanced Research Questions

Q. Q3. How do the electron-withdrawing nitro and electron-donating methoxy groups influence the reactivity of this compound in nucleophilic substitution reactions?

A3. The meta-nitro and para-methoxy substituents create a polarized aromatic system:

- Nitro group : Deactivates the ring via electron withdrawal, directing electrophiles to the ortho/para positions relative to itself.

- Methoxy group : Activates the ring via electron donation, favoring reactions at the para position.

This duality necessitates careful design of electrophilic partners (e.g., acyl chlorides) to target specific sites .

Q. Q4. What strategies mitigate solubility challenges during purification of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol?

A4. Solubility issues arise from the polar nitro and hydroxyl groups:

- Co-solvent systems : Use THF/water or DCM/methanol mixtures to enhance solubility during chromatography .

- Derivatization : Temporarily protect the hydroxyl group (e.g., acetylation) to reduce polarity, followed by deprotection post-purification .

- Temperature control : Heating to 37°C in ultrasonic baths improves dissolution in DMSO or acetonitrile .

Q. Q5. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data for this compound?

A5. Contradictions often stem from:

- Residual solvents : HPLC may detect volatile impurities (e.g., THF) not visible in NMR. Use prolonged drying under vacuum to eliminate residuals .

- Diastereomers : Chiral impurities (if present) may not resolve in standard HPLC columns. Employ chiral columns or compare ¹H NMR coupling constants for stereochemical analysis .

Q. Q6. What role does 2-((4-Methoxy-3-nitrophenyl)amino)ethanol play in the synthesis of orexin receptor antagonists?

A6. It serves as a key intermediate in coupling reactions:

- Amide formation : Reacts with carboxylic acids (e.g., 4-methoxy-3-nitrobenzoic acid) via HBTU-mediated coupling to generate antagonists with improved CNS permeability .

- Structural tuning : The ethanol moiety enhances solubility, while the nitro group allows further functionalization (e.g., reduction to amine for additional derivatization) .

Stability and Handling

Q. Q7. What are the optimal storage conditions to prevent degradation of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol?

A7.

- Short-term : Store at -20°C in anhydrous DMSO or ethanol, sealed under nitrogen to prevent oxidation .

- Long-term : -80°C in aliquots to avoid freeze-thaw cycles, which promote hydrolysis of the nitro group .

- Incompatibilities : Avoid exposure to strong acids/bases, which may cleave the ether linkage or reduce the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.